Distinct Topological Polar Surface Area and Lipophilicity vs. Directly-Linked O-Aryl Analog
The presence of the ethyl linker in O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine significantly alters its computed lipophilicity and polar surface area compared to the directly linked O-(3,5-dichlorophenyl)hydroxylamine. The target compound has a predicted XLogP3-AA of 2.7 and a Topological Polar Surface Area (TPSA) of 35.3 Ų [1]. In contrast, the comparator without the ethyl spacer shows a lower XLogP3-AA of 2.4 and a TPSA of 35.3 Ų [2]. While TPSA is identical, the higher predicted LogP for the target compound suggests an increased ability to cross biological membranes, which is a critical parameter for intracellular target engagement. These computed values are derived from standardized models and provide a quantitative basis for their different physicochemical behaviors.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | O-(3,5-Dichlorophenyl)hydroxylamine: XLogP3-AA = 2.4 |
| Quantified Difference | The target compound is predicted to be 0.3 log units more lipophilic. |
| Conditions | Computed properties using XLogP3 3.0 (PubChem release). |
Why This Matters
LogP is a key determinant of passive membrane permeability and nonspecific binding; this quantitative difference supports the claim that the two compounds will have distinct pharmacokinetic behaviors and cannot be substituted in a biological assay.
- [1] PubChem. Computed Properties for O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine. Predicted XLogP3-AA: 2.7. Topological Polar Surface Area: 35.3 Ų. View Source
- [2] PubChem. Computed Properties for N-(3,5-dichlorophenyl)hydroxylamine. Predicted XLogP3-AA: 2.7. Topological Polar Surface Area: 32.3 Ų. View Source
